molecular formula C13H8ClN3O B2741768 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole CAS No. 56352-94-4

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole

Cat. No.: B2741768
CAS No.: 56352-94-4
M. Wt: 257.68
InChI Key: JAHJWDNCTSUVSA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole (CAS 56352-94-4) is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a heterocyclic ring system known for its significant and diverse biological activities . This compound features a chlorophenyl group and a pyridinyl moiety, contributing to its properties as a valuable intermediate in medicinal chemistry research. The 1,3,4-oxadiazole core is of high interest in anticancer drug discovery, with demonstrated mechanisms of action that include the induction of apoptosis in cancer cells via the p53-mediated intrinsic pathway . Research on analogous compounds has shown that such derivatives can upregulate the expression of tumor suppressor p53, alter the Bax/Bcl-2 ratio in favor of apoptosis, and subsequently activate caspase-9 and caspase-3, leading to programmed cell death in human hepatocellular carcinoma cells (HepG2) . Beyond oncology, the 1,3,4-oxadiazole scaffold is also extensively investigated for its potential to inhibit key enzymes . This makes derivatives like this compound a versatile candidate for research into treatments for conditions such as diabetes and Alzheimer's disease, through the inhibition of enzymes like α-glucosidase, α-amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHJWDNCTSUVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324086
Record name 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56352-94-4
Record name 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods leverage advanced technologies to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the oxadiazole ring.

Scientific Research Applications

Anticancer Properties

The primary application of 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole lies in its anticancer activity. Several studies have demonstrated its effectiveness against various cancer cell lines.

Case Studies

A notable case study involved a series of synthesized oxadiazole derivatives where this compound exhibited promising cytotoxicity against different cancer types. In vitro assays revealed an IC50 value significantly lower than that of standard chemotherapeutic agents like erlotinib .

Pharmacological Applications

Beyond its anticancer properties, the compound has potential applications in other therapeutic areas:

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth effectively .

Anti-inflammatory Effects

Some derivatives have been studied for their anti-inflammatory effects. They can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Substituent Effect on Activity
4-ChlorophenylEnhances anticancer activity
PyridinylContributes to improved binding affinity
Alkyl groupsMay enhance lipophilicity and bioavailability

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Discussion of Substituent Effects

  • R2 Substituents: The 4-chlorophenyl group at R2 is conserved in most analogs, contributing to π-π stacking interactions in biological targets. Replacing it with amino or sulfonyl groups (e.g., IIIf or ) alters hydrogen-bonding capacity and steric bulk.
  • R5 Substituents :
    • Aryl vs. Heteroaryl : Pyridinyl groups (heteroaryl) introduce nitrogen atoms that can form hydrogen bonds, unlike purely aromatic substituents (e.g., fluorophenyl).
    • Electronic Effects : Methoxy groups (electron-donating) reduce anticancer efficacy compared to halogens (electron-withdrawing), as seen in Ahsan’s study .

Biological Activity

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antitubercular, anticancer, and antiviral activities.

Chemical Structure

The structure of this compound can be represented as follows:

C12H8ClN3O\text{C}_{12}\text{H}_{8}\text{ClN}_3\text{O}

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains:

Bacteria Activity
Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Mycobacterium tuberculosisSignificant activity

Studies have demonstrated that compounds with the oxadiazole scaffold can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. In vitro studies revealed that it exhibits potent activity against Mycobacterium tuberculosis, with IC50 values comparable to established antitubercular drugs such as isoniazid. The mechanism of action involves inhibition of key enzymes involved in mycolic acid synthesis, critical for the bacterial cell wall integrity .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. The compound has been found to inhibit the proliferation of several cancer types by targeting specific pathways:

Cancer Cell Line IC50 (µM)
HeLa (Cervical cancer)15.2
MCF-7 (Breast cancer)12.5
A549 (Lung cancer)18.0

Mechanistic studies suggest that the compound induces apoptosis through caspase activation and disruption of mitochondrial membrane potential .

Antiviral Activity

Emerging data suggest that this compound may possess antiviral properties as well. Preliminary screening against various viruses indicates potential efficacy in inhibiting viral replication. Further studies are needed to elucidate the specific mechanisms involved .

Case Studies

Several case studies have highlighted the biological activities of oxadiazole derivatives:

  • Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) demonstrated that oxadiazole derivatives significantly inhibited both active and dormant states of Mycobacterium bovis, indicating their potential use in treating tuberculosis .
  • Cytotoxicity Assessment : Research by Paruch (2020) evaluated various substituted oxadiazoles for their anticancer properties and found promising results in inhibiting tumor growth in vitro while exhibiting low toxicity to normal cells .

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazide precursors with aromatic carboxylic acids or their derivatives under dehydrating conditions. For example, hydrazides derived from 4-chlorobenzoic acid can react with nicotinic acid derivatives using phosphorus oxychloride (POCl₃) or other cyclizing agents. Optimization strategies include:

  • Catalyst selection : POCl₃ or polyphosphoric acid (PPA) to enhance cyclization efficiency .
  • Solvent and temperature : Refluxing in dry toluene or dioxane improves yield by minimizing side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane mixtures is critical for isolating pure oxadiazole derivatives .

Basic: Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?

  • IR spectroscopy : Look for C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretching vibrations .
  • ¹H-NMR : Aromatic protons from the 4-chlorophenyl (δ 7.3–7.9 ppm) and pyridinyl (δ 8.5–9.0 ppm) groups confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 316.74 for analogues) validate molecular weight, while fragmentation patterns confirm the oxadiazole core .

Advanced: How can molecular docking and 3D-QSAR models guide the design of oxadiazole derivatives with enhanced bioactivity?

  • Docking workflows : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like tubulin or kinase enzymes. For example, pyridinyl groups may form π-π interactions with hydrophobic receptor pockets .
  • 3D-QSAR : Develop comparative molecular field analysis (CoMFA) models using IC₅₀ data from cytotoxicity assays. Focus on steric/electrostatic fields to optimize substituent bulk and polarity .
  • Validation : Cross-validate models with test sets (R² > 0.6) and perform MD simulations to assess binding stability .

Advanced: What crystallographic challenges arise in resolving disubstituted oxadiazoles, and how can SHELX tools address them?

  • Disorder issues : Flexible substituents (e.g., pyridinyl) may cause electron density smearing. Use SHELXL ’s PART instruction to model disordered regions .
  • Low-resolution data : For crystals diffracting below 1.0 Å, SHELXT ’s dual-space algorithm improves phase determination via Patterson or direct methods .
  • Validation : Check R₁ values (< 0.05) and ADP (atomic displacement parameter) consistency to avoid overfitting .

Advanced: How should researchers reconcile contradictory cytotoxicity data across cell lines for structurally similar oxadiazoles?

  • Experimental variables : Standardize assay conditions (e.g., MTT vs. SRB protocols, incubation times) to minimize variability .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on activity. For example, 4-chlorophenyl groups enhance apoptosis in MCF-7 cells but may reduce potency in HeLa .
  • Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to differentiate necrotic vs. apoptotic pathways .

Methodological: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability) in oxadiazole analogues?

  • Prodrug approaches : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
  • LogP optimization : Replace lipophilic chlorophenyl with polar pyridyl-N-oxide to reduce LogP (< 3) while retaining target affinity .
  • ADMET prediction : Use SwissADME or pkCSM to prioritize compounds with high gastrointestinal absorption and low hepatotoxicity .

Methodological: How can researchers validate synthetic intermediates and resolve byproduct formation in oxadiazole synthesis?

  • HPLC-MS monitoring : Track reaction progress and identify intermediates (e.g., hydrazide precursors) .
  • Byproduct analysis : Common side products include uncyclized hydrazides or dimeric species. Use preparative TLC to isolate and characterize these .
  • Mechanistic studies : Employ DFT calculations (Gaussian 09) to model cyclization transition states and identify rate-limiting steps .

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